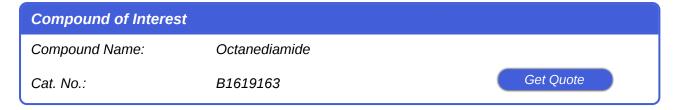


# An In-depth Technical Guide to the Key Functional Groups of Octanediamide

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Octanediamide, also known by its common name suberamide, is a linear aliphatic molecule featuring a symmetrical structure defined by the presence of two primary amide functional groups at its termini. Its chemical formula is  $C_8H_{16}N_2O_2$ , and its structure consists of a six-carbon methylene chain flanked by two carboxamide groups. This seemingly simple molecule has garnered significant interest in the scientific community, particularly in the field of drug development, due to its role as a histone deacetylase (HDAC) inhibitor. The reactivity, physicochemical properties, and biological activity of **octanediamide** are fundamentally dictated by its core functional groups: the two primary amides and the central polymethylene chain. This technical guide provides a comprehensive overview of these functional groups, their chemical characteristics, and their implications for the molecule's utility in research and pharmaceutical applications.

#### **Core Functional Groups**

The **octanediamide** molecule is characterized by two key functional entities:

• Primary Amide Groups (-CONH<sub>2</sub>): These are the most reactive sites on the molecule and are responsible for its key chemical and biological properties.



• Hexyl Chain (-(CH<sub>2</sub>)<sub>6</sub>-): This aliphatic backbone provides structural flexibility and influences the molecule's lipophilicity and spatial orientation.

The interplay between the hydrophilic, reactive amide groups and the hydrophobic, flexible alkyl chain governs the overall behavior of **octanediamide**.

### **Physicochemical and Spectroscopic Data**

A thorough understanding of a molecule's properties begins with its fundamental physicochemical and spectroscopic data. The following tables summarize the key quantitative data for **octanediamide**.

**Physicochemical Properties** 

Property	Value	Reference
IUPAC Name	Octanediamide	INVALID-LINK
Synonyms	Suberamide, 1,6- Hexanedicarboxamide	INVALID-LINK
CAS Number	3891-73-4	INVALID-LINK
Molecular Formula	C8H16N2O2	INVALID-LINK
Molecular Weight	172.22 g/mol	INVALID-LINK
Appearance	White crystalline solid	INVALID-LINK
Melting Point	Approximately 120°C	INVALID-LINK
Boiling Point	467.2°C at 760 mmHg	INVALID-LINK
Density	1.061 g/cm <sup>3</sup>	INVALID-LINK
Solubility	Soluble in water, ethanol, and methanol	INVALID-LINK
Polar Surface Area	86.18 Ų	INVALID-LINK
LogP	1.698	INVALID-LINK

### **Spectroscopic Data**



Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **octanediamide**. While experimental spectra for the parent compound are not widely published, data for its derivatives and general knowledge of amide spectroscopy provide expected characteristic signals.

Spectroscopy	Expected Peaks/Signals	
<sup>1</sup> H NMR	Protons on carbons adjacent to the amide carbonyls ( $\alpha$ -protons) are expected to resonate around $\delta$ 2.1–2.3 ppm. Protons on the other methylene groups of the alkyl chain would appear further upfield. The amide protons (-NH <sub>2</sub> ) would likely appear as a broad singlet.	
<sup>13</sup> C NMR	The carbonyl carbons of the amide groups are expected to have a chemical shift in the range of 170-185 ppm. The carbons of the alkyl chain will appear at higher field strengths.	
IR Spectroscopy	Characteristic absorptions for the primary amide groups are expected. These include N-H stretching vibrations around 3350 and 3180 cm <sup>-1</sup> (asymmetric and symmetric), a strong C=O stretching (Amide I band) at approximately 1650 cm <sup>-1</sup> , and an N-H bending (Amide II band) around 1550 cm <sup>-1</sup> .[1]	
Mass Spectrometry	The molecular ion peak [M] <sup>+</sup> would be expected at m/z = 172. Fragmentation patterns would likely involve cleavage of the alkyl chain and loss of the amide groups.	

## **Reactivity of the Amide Functional Groups**

The amide groups are the primary sites of chemical reactivity in **octanediamide**. Key reactions include:



- Hydrolysis: Under acidic or basic conditions, the amide bonds can be hydrolyzed to yield octanedioic acid (suberic acid) and ammonia.
  [2] This reaction is fundamental to the degradation of the molecule.
- Dehydration: Treatment with a strong dehydrating agent can convert the primary amide groups to nitriles.
- Hofmann Rearrangement: In the presence of a halogen, a strong base, and water, the primary amide groups can undergo rearrangement to form the corresponding primary amines with one less carbon atom in the chain.
- Hydrogen Bonding: The amide groups are excellent hydrogen bond donors (N-H) and acceptors (C=O). This property is crucial for its interaction with biological targets, such as the active site of histone deacetylases, and for its crystal packing in the solid state.[3]

## Role in Drug Development: Histone Deacetylase Inhibition

**Octanediamide** is recognized as an inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[2] By removing acetyl groups from lysine residues on histone proteins, HDACs promote chromatin condensation and transcriptional repression.

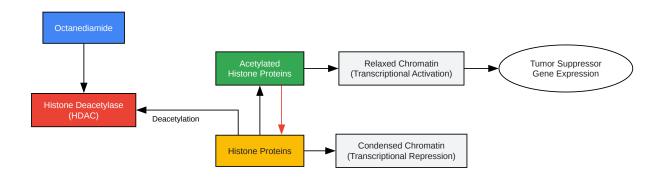
The inhibitory activity of **octanediamide** is attributed to the ability of its functional groups to interact with the active site of HDAC enzymes. The long aliphatic chain allows the molecule to access the hydrophobic channel of the enzyme's active site, while one of the amide groups can chelate the zinc ion that is essential for the catalytic activity of most HDACs.

#### **Signaling Pathway**

The inhibition of HDACs by **octanediamide** leads to an increase in histone acetylation, which in turn results in a more relaxed chromatin structure. This "open" chromatin is more accessible to transcription factors, leading to the expression of genes that may have been silenced. This mechanism is particularly relevant in cancer therapy, where the reactivation of tumor suppressor genes can lead to cell cycle arrest and apoptosis.



Below is a diagram illustrating the simplified signaling pathway of HDAC inhibition by **octanediamide**.



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Caption: Simplified signaling pathway of HDAC inhibition by **Octanediamide**.

#### **Experimental Protocols**

Detailed experimental protocols are essential for the synthesis and analysis of **octanediamide** in a research setting.

### **Synthesis of Octanediamide**

One common laboratory-scale synthesis involves the direct amidation of octanedioic acid (suberic acid).

Protocol: Synthesis from Octanedioic Acid

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add octanedioic acid and an excess of thionyl chloride.
- Acid Chloride Formation: Gently reflux the mixture for 1-2 hours to convert the carboxylic acid groups to acyl chlorides. The reaction is complete when the evolution of HCl and SO<sub>2</sub> gases ceases.



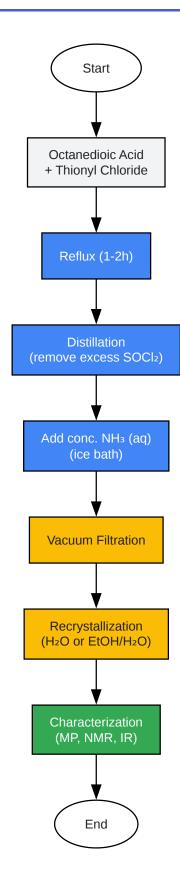




- Removal of Excess Thionyl Chloride: Remove the excess thionyl chloride by distillation under reduced pressure.
- Amidation: Cool the resulting suberoyl chloride in an ice bath. Slowly add a concentrated aqueous solution of ammonia with vigorous stirring. A white precipitate of octanediamide will form.
- Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water to remove ammonium chloride. Recrystallize the solid from hot water or an ethanol/water mixture to obtain pure octanediamide.
- Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR, and IR spectroscopy.

Below is a workflow diagram for the synthesis of **octanediamide**.





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Caption: Experimental workflow for the synthesis of Octanediamide.



#### Conclusion

The key functional groups of **octanediamide**, the two primary amides and the central alkyl chain, bestow upon it a unique combination of properties that make it a valuable molecule in both materials science and pharmacology. Its ability to act as a histone deacetylase inhibitor, a function directly mediated by its amide groups, underscores the importance of understanding the chemistry of this functional group in the context of drug design and development. The data and protocols presented in this guide offer a foundational resource for researchers and scientists working with this versatile molecule.

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